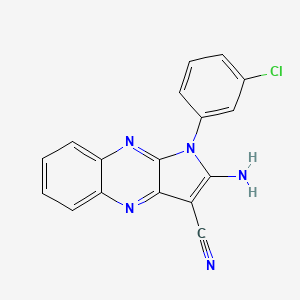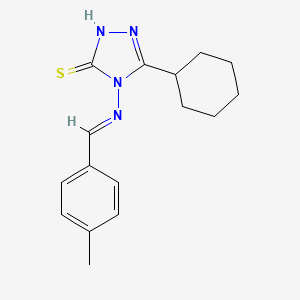
Isonicotinic(2,4-dimethoxybenzylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic(2,4-dimethoxybenzylidene)hydrazide: is a chemical compound with the molecular formula C15H15N3O3 and a molecular weight of 285.305 g/mol . It is a derivative of isonicotinic acid and is characterized by the presence of a hydrazide group and a benzylidene moiety substituted with methoxy groups at the 2 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic(2,4-dimethoxybenzylidene)hydrazide typically involves the condensation of isonicotinic acid hydrazide with 2,4-dimethoxybenzaldehyde. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the hydrazone linkage . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Isonicotinic(2,4-dimethoxybenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Isonicotinic(2,4-dimethoxybenzylidene)hydrazide is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of hydrazones, Schiff bases, and other heterocyclic compounds .
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its structural similarity to isoniazid, a well-known antituberculosis drug. It is being investigated for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of isonicotinic(2,4-dimethoxybenzylidene)hydrazide is not fully understood. it is believed to exert its effects through interactions with cellular enzymes and proteins. The hydrazide group can form covalent bonds with enzyme active sites, inhibiting their function. This mechanism is similar to that of isoniazid, which targets the mycobacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Isoniazid: A well-known antituberculosis drug with a similar hydrazide structure.
Nicotinic acid hydrazide: Another derivative of nicotinic acid with similar chemical properties.
2,4-Dimethoxybenzaldehyde: A precursor used in the synthesis of isonicotinic(2,4-dimethoxybenzylidene)hydrazide.
Uniqueness: this compound is unique due to the presence of both the isonicotinic acid and 2,4-dimethoxybenzylidene moieties This combination imparts specific chemical and biological properties that are not observed in other similar compounds
Propriétés
Numéro CAS |
160816-57-9 |
|---|---|
Formule moléculaire |
C15H15N3O3 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
N-[(2,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-4-3-12(14(9-13)21-2)10-17-18-15(19)11-5-7-16-8-6-11/h3-10H,1-2H3,(H,18,19) |
Clé InChI |
ZJRHKGPEWKXLQO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974038.png)
![3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974041.png)
![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11974043.png)
![7,9-Dichloro-2-(4-chlorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11974060.png)




![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11974096.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11974098.png)



![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11974118.png)
